molecular formula C8H11BrClN B13549864 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride

1-(2-Bromo-6-methylphenyl)methanaminehydrochloride

Cat. No.: B13549864
M. Wt: 236.53 g/mol
InChI Key: BUCYQBOEIHNWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine hydrochloride salt with the molecular formula C₈H₁₀BrClN (estimated molecular weight ~244.5 g/mol). The compound features a phenyl ring substituted with a bromine atom at position 2 and a methyl group at position 6, with a methanamine group (-CH₂NH₂) attached to the aromatic core. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

Molecular Formula

C8H11BrClN

Molecular Weight

236.53 g/mol

IUPAC Name

(2-bromo-6-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10BrN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H

InChI Key

BUCYQBOEIHNWAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)CN.Cl

Origin of Product

United States

Preparation Methods

Bromination of 2-Methylphenyl Precursors

The initial step often involves bromination of a methyl-substituted aromatic compound to introduce the bromine atom at the 2-position relative to the methyl group. Bromination is typically carried out using bromine in a suitable organic solvent such as methylene chloride or other halogenated solvents under controlled temperature conditions (e.g., 75°C to 94°C) to ensure selective monobromination without over-bromination.

Key conditions:

Parameter Typical Range/Value
Brominating agent Bromine (Br2)
Solvent Methylene chloride (CH2Cl2)
Temperature 75°C to 94°C
Reaction time 2 to 6 hours
Molar excess of Br2 5-10%

After bromination, the reaction mixture separates into organic and aqueous phases, with the organic phase containing the brominated product.

Amination to Introduce Methanamine Group

The next critical step involves the substitution of a suitable leaving group (often a halide or aldehyde derivative) with a methanamine group. This can be achieved by reacting the brominated intermediate with methylamine under controlled conditions, often in a pressure tube or microwave reactor to facilitate the reaction at elevated temperature and pressure.

Typical amination conditions:

Parameter Typical Range/Value
Aminating agent Methylamine (CH3NH2)
Reactor type Pressure tube or microwave reactor
Temperature Elevated (e.g., 100-150°C)
Pressure High pressure (sealed system)
Reaction monitoring Thin-layer chromatography (TLC)

This approach has been demonstrated for related compounds such as 2-Bromo-6-methylaminopyridine, showing efficient conversion and purity after sublimation and purification.

Formation of Hydrochloride Salt

The free base amine is typically converted to its hydrochloride salt to improve stability, solubility, and ease of handling. This is performed by treating the amine with hydrochloric acid in a suitable solvent such as ethanol or acetone-water mixtures, often at ambient temperature for several hours.

Hydrochloride salt formation conditions:

Parameter Typical Range/Value
Acid Hydrochloric acid (HCl)
Solvent Ethanol, acetone-water mix
Temperature Room temperature
Reaction time 12-16 hours

The resulting hydrochloride salt is isolated by filtration and drying under reduced pressure.

Representative Synthetic Procedure Summary

Step Reagents & Conditions Outcome
Bromination 2-Methylphenyl compound + Br2, CH2Cl2, 75-94°C, 3h 2-Bromo-6-methylphenyl intermediate
Amination Brominated intermediate + Methylamine, pressure tube, elevated temp 1-(2-Bromo-6-methylphenyl)methanamine (free base)
Hydrochloride formation Amine + HCl in ethanol or acetone-water, RT, 12-16h 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride salt

Analytical Data and Characterization

Characterization of the synthesized compound is typically performed using:

Research Findings and Comparative Analysis

Research shows that the use of controlled bromination followed by amination under pressure or microwave conditions yields high-purity products with good overall yields. The hydrochloride salt formation step is crucial for isolating a stable, crystalline form suitable for further applications.

Method Aspect Advantages Limitations
Bromination in CH2Cl2 Selective, well-controlled Requires careful temperature control
Amination in pressure tube Efficient, high conversion Requires specialized equipment
Hydrochloride salt formation Improves stability and handling Additional purification steps needed

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solvents.

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed:

    Substitution: Formation of 2-methylphenylmethanamine derivatives.

    Oxidation: Formation of 2-bromo-6-methylbenzaldehyde or 2-bromo-6-methylbenzoic acid.

    Reduction: Formation of 2-bromo-6-methylphenylmethanamine.

Scientific Research Applications

Physico-Chemical Properties

1-(2-Bromo-6-methylphenyl)methanamine hydrochloride has the molecular formula C8H11BrClNC_8H_{11}BrClN and a molar mass of 236.54 .

Uses in Scientific Research

While specific applications of 1-(2-bromo-6-methylphenyl)methanamine hydrochloride may not be extensively documented, its structural features suggest potential uses in various research areas:

  • Chemical Building Block : The compound can serve as an intermediate in the synthesis of more complex molecules. The presence of bromo and methyl groups on the phenyl ring, along with the methanamine hydrochloride moiety, allows for diverse chemical modifications and functionalizations .
  • Medicinal Chemistry : The compound may be used in the synthesis of novel pharmaceutical agents. The bromo and methyl substituents can influence the molecule's interactions with biological targets.
  • Materials Science : It could potentially be used in the development of new materials, such as polymers or organic semiconductors .

Antidepressant Effects

[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride has exhibited antidepressant-like effects in animal models. Studies involving mice subjected to chronic mild stress showed that administering the compound resulted in significant improvements in behavioral tests, such as the forced swim test and the tail suspension test, which are commonly used to assess depressive behavior.

Neuroprotective Properties

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses.

Case Studies

  • Study on Behavioral Effects : A double-blind study involving rodents showed that doses of 10 mg/kg significantly reduced symptoms of depression compared to control groups. The results suggested a dose-dependent relationship between the compound's administration and behavioral improvement.
  • Neuroprotection in Cell Cultures : In cell culture experiments, neurons treated with [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride exhibited lower levels of apoptosis when exposed to neurotoxic agents compared to untreated cells. This suggests potential therapeutic applications in neurodegenerative diseases.

Applications in Catalysis

Ligand-metal cooperativity in quinonoid-based nickel(II) and cobalt(II) complexes can be used for catalytic hydrosilylative reduction of nitrile to amine .

Antiviral Activity

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(2-bromo-6-methylphenyl)methanamine hydrochloride and related compounds.

Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
1-(2-Bromo-6-methylphenyl)methanamine HCl 2-Br, 6-Me C₈H₁₀BrClN ~244.5 Not explicitly listed Primary amine; moderate polarity due to Br and Me substituents.
(4-Bromo-2-methylphenyl)methanamine HCl 4-Br, 2-Me C₈H₁₀BrClN ~244.5 10269-01-9 Positional isomer; bromine at para position may alter electronic effects.
1-(4-Bromo-2,5-dimethylphenyl)methanamine HCl 4-Br, 2-Me, 5-Me C₉H₁₂BrClN ~258.5 EN300-1669732 Additional methyl group increases steric hindrance; higher lipophilicity.
6-Bromo-MDMA HCl Benzodioxole core, 6-Br, N-Me-propanamine C₁₁H₁₄BrNO₂·HCl 308.6 9001943 Substituted amphetamine derivative; methylenedioxy group enhances serotoninergic activity.
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine diHCl 2-Cl, 6-imidazolyl C₁₀H₁₂Cl₃N₃ 288.6 1909319-89-6 Dihydrochloride salt improves solubility; imidazole introduces hydrogen-bonding potential.
1-(2-Phenoxyphenyl)methanamine HCl 2-PhO (phenoxy) C₁₃H₁₄ClNO 235.7 31963-35-6 Phenoxy group increases aromatic bulk; likely higher logP than brominated analogs.

Functional and Pharmacological Insights

Positional Isomerism: The bromine position significantly impacts electronic effects.

Steric and Lipophilic Effects : The 2,5-dimethyl substitution in 1-(4-bromo-2,5-dimethylphenyl)methanamine HCl introduces greater steric hindrance, which could reduce binding affinity to compact active sites but improve membrane permeability.

Pharmacological Activity : 6-Bromo-MDMA HCl (a methylenedioxy methamphetamine analog) is distinct in its mechanism, likely acting as a serotonin receptor modulator, unlike the simpler methanamine derivatives.

Solubility and Salt Forms: The dihydrochloride salt of [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine enhances aqueous solubility, making it more suitable for intravenous formulations compared to mono-HCl salts.

Biological Activity

1-(2-Bromo-6-methylphenyl)methanamine hydrochloride is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. Its structure features a bromo-substituted aromatic ring, which enhances its reactivity and biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

  • Molecular Formula : C₉H₈BrClN
  • Molecular Weight : 239.52 g/mol
  • IUPAC Name : 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride

Biological Activity Overview

1-(2-Bromo-6-methylphenyl)methanamine hydrochloride exhibits several biological activities, primarily due to its amine functional group and the presence of bromine. Key activities include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Antiviral Activity : Similar compounds have shown effectiveness against viral proteases, indicating that 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride may also exhibit antiviral properties.
  • Neuropharmacological Effects : The compound's structural characteristics suggest potential interactions with neurotransmitter systems, which could be explored for treating neurological disorders.

The biological activity of 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes, such as proteases involved in viral replication. The bromine substitution may enhance binding affinity to these targets.
  • Receptor Modulation : The amine group can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity.

Comparative Analysis

To understand the uniqueness of 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityKey Features
(2,6-Dibromophenyl)methanamine0.95Contains two bromine atoms, enhancing reactivity.
1-(2-Bromophenyl)-N-methylmethanamine0.92Methyl substitution on nitrogen increases lipophilicity.
(4-Bromophenyl)methanamine hydrochloride0.89Different bromo substitution pattern on the aromatic ring.
(2-Bromophenyl)methanamine0.92Simpler structure without additional methyl groups.

This table highlights how the specific bromo and methyl substitutions influence the compound's chemical behavior and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent research has focused on understanding the biological implications of compounds similar to 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride:

  • Antiviral Activity : A study demonstrated that certain bromo-substituted phenyl compounds inhibited the NS2B-NS3 protease of Zika virus effectively, suggesting similar potential for our compound .
  • Antimicrobial Properties : Investigations into related amine compounds have shown promising results against various bacterial strains, indicating that further studies on 1-(2-Bromo-6-methylphenyl)methanamine hydrochloride could yield significant findings in antimicrobial research .
  • Neuropharmacological Applications : Research into functionalized amino acids has revealed their potential as inhibitors in neurological pathways, which could be extrapolated to explore the effects of our compound on GABA receptors and pain pathways .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
BrominationBr₂, FeBr₃, DCM, 0°C6592%
ReductionNaBH₄, MeOH, RT7889%
Salt FormationHCl gas, Et₂O, 0°C9599%

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Testing alternatives to FeBr₃ (e.g., AlCl₃) to reduce side reactions during bromination .
  • Solvent Effects : Using polar aprotic solvents (e.g., THF) for better intermediate solubility .
  • Temperature Control : Lowering reaction temperatures (<0°C) to minimize decomposition of heat-sensitive intermediates .

Data Contradiction Analysis : Conflicting yields reported in bromination (65% vs. 82%) may stem from impurities in starting materials or moisture sensitivity. Rigorous drying of reagents and inert atmospheres can resolve this .

Basic: What spectroscopic techniques are used for characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C2, methyl at C6) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (theoretical: 234.0; observed: 234.1) .
  • HPLC : Assesses purity (>98% for research-grade material) .

Advanced: How can contradictions in spectroscopic data be resolved?

Methodological Answer:

  • Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish regioisomers (e.g., bromine at C2 vs. C4) .
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., di-brominated derivatives) .

Q. Table 2: Key NMR Signals

Proton Positionδ (ppm)MultiplicityReference
C6-CH₃2.32Singlet
NH₂1.45Broad

Basic: What biological targets are studied for this compound?

Methodological Answer:

  • Neurological Targets : Dopamine receptors (D2/D3) due to structural similarity to psychoactive amines .
  • Antimicrobial Studies : Evaluated against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

Advanced: What SAR strategies apply to halogenated phenylmethanamines?

Methodological Answer:

  • Substituent Variation : Compare bromine (electron-withdrawing) vs. chlorine/methyl (steric effects) on receptor binding .
  • Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. Table 3: SAR of Halogenated Derivatives

CompoundEC₅₀ (μM)TargetReference
1-(2-Bromo-6-Me-Ph)methanamine0.45D2 Receptor
1-(2-Cl-6-Me-Ph)methanamine1.2D2 Receptor

Basic: What storage conditions ensure stability?

Methodological Answer:

  • Store at -20°C in amber vials under argon.
  • Avoid exposure to humidity (degradation to free amine observed at >60% RH) .

Advanced: How are degradation pathways analyzed?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions.
  • LC-MS Analysis : Identify major degradation products (e.g., de-brominated analogs) .

Basic: Role of bromine in chemical reactivity?

Methodological Answer:
Bromine enhances electrophilic substitution at the para position and stabilizes transition states in SNAr reactions .

Advanced: Computational modeling of target interactions

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to D2 receptors over 100 ns to assess stability .
  • QSAR Models : Correlate logP values with antibacterial activity (R² = 0.89) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.